molecular formula C13H12FN3O4 B1447989 4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1707392-95-7

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1447989
CAS No.: 1707392-95-7
M. Wt: 293.25 g/mol
InChI Key: DHMCKTDUARHEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12FN3O4 and its molecular weight is 293.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1707392-95-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN3O4C_{13}H_{12}FN_3O_4 with a molecular weight of 293.25 g/mol. The compound features a pyrazole core substituted with a fluorine atom and a methoxybenzamido group, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, with IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
Compound AHeLa0.08
Compound BMCF-75.33
Compound CPC-31.48

In particular, the presence of the methoxy group in the structure has been correlated with enhanced anticancer activity against several cancer types, including breast and prostate cancers .

The mechanism by which this compound exerts its effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by docking studies that suggested binding to the colchicine site on tubulin . The compound's ability to induce apoptosis has also been noted, with alterations in Bcl-2 and Bax expression levels indicating a pro-apoptotic mechanism .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of cytokine production and interference with signaling pathways such as p38 MAPK .

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study involving various pyrazole derivatives reported that compounds similar to this compound demonstrated marked inhibition of cancer cell proliferation across multiple lines, reinforcing the significance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : In vitro assays conducted on cell lines treated with this compound revealed significant changes in cell viability and proliferation rates, supporting its role as a potential therapeutic agent against cancer .

Properties

IUPAC Name

4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMCKTDUARHEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.